molecular formula C9H11N5 B101463 4,6,7-Trimethylpteridin-2-amine CAS No. 19153-01-6

4,6,7-Trimethylpteridin-2-amine

Cat. No. B101463
CAS RN: 19153-01-6
M. Wt: 189.22 g/mol
InChI Key: PIKGILGQDLQKPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6,7-Trimethylpteridin-2-amine, also known as Alagebrium, is a synthetic compound that has been widely studied for its potential therapeutic applications in treating cardiovascular diseases. This compound belongs to the class of pteridines and has been shown to possess unique biochemical and physiological effects that make it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of 4,6,7-Trimethylpteridin-2-amine involves the inhibition of advanced glycation end-products (AGEs) formation. AGEs are harmful compounds that are formed as a result of the non-enzymatic reaction between sugars and proteins. They are known to contribute to the development of various diseases including cardiovascular diseases. 4,6,7-Trimethylpteridin-2-amine inhibits AGEs formation by breaking down the existing AGEs and preventing the formation of new ones.

Biochemical And Physiological Effects

4,6,7-Trimethylpteridin-2-amine has been shown to possess unique biochemical and physiological effects that make it a promising candidate for further research. It has been shown to possess antioxidant and anti-inflammatory properties that make it effective in reducing oxidative stress and inflammation in the cardiovascular system. It has also been shown to improve the elasticity of blood vessels, which is important in maintaining normal blood pressure.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4,6,7-Trimethylpteridin-2-amine in lab experiments is its well-established synthesis method, which allows for the production of pure and consistent samples. However, one limitation is that 4,6,7-Trimethylpteridin-2-amine is a synthetic compound and may not accurately reflect the effects of natural compounds in the body.

Future Directions

There are several future directions for research on 4,6,7-Trimethylpteridin-2-amine. One area of research is the potential use of 4,6,7-Trimethylpteridin-2-amine in treating other diseases such as diabetes and neurodegenerative diseases. Another area of research is the development of more effective synthesis methods for 4,6,7-Trimethylpteridin-2-amine. Additionally, further studies are needed to fully understand the mechanism of action of 4,6,7-Trimethylpteridin-2-amine and its potential side effects.

Synthesis Methods

The synthesis of 4,6,7-Trimethylpteridin-2-amine involves the reaction of 4,6,7-trimethylpteridine with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using chromatography techniques to obtain pure 4,6,7-Trimethylpteridin-2-amine.

Scientific Research Applications

4,6,7-Trimethylpteridin-2-amine has been extensively studied for its potential therapeutic applications in treating cardiovascular diseases such as hypertension, heart failure, and atherosclerosis. It has been shown to possess antioxidant and anti-inflammatory properties that make it effective in reducing oxidative stress and inflammation in the cardiovascular system.

properties

CAS RN

19153-01-6

Product Name

4,6,7-Trimethylpteridin-2-amine

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

4,6,7-trimethylpteridin-2-amine

InChI

InChI=1S/C9H11N5/c1-4-5(2)12-8-7(11-4)6(3)13-9(10)14-8/h1-3H3,(H2,10,12,13,14)

InChI Key

PIKGILGQDLQKPD-UHFFFAOYSA-N

SMILES

CC1=C(N=C2C(=N1)C(=NC(=N2)N)C)C

Canonical SMILES

CC1=C(N=C2C(=N1)C(=NC(=N2)N)C)C

Origin of Product

United States

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